1-[(3-Bromophenyl)methyl]-3-fluoroazetidine
Overview
Description
1-[(3-Bromophenyl)methyl]-3-fluoroazetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromophenyl group attached to the azetidine ring, along with a fluorine atom. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromophenyl)methyl]-3-fluoroazetidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromobenzyl bromide and 3-fluoroazetidine.
Nucleophilic Substitution Reaction: The 3-bromobenzyl bromide undergoes a nucleophilic substitution reaction with 3-fluoroazetidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods: While the laboratory-scale synthesis is well-documented, industrial production methods for this compound are less common. scaling up the synthesis would involve optimizing reaction conditions to improve yield and reduce costs. This might include using continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Bromophenyl)methyl]-3-fluoroazetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of phenyl-substituted azetidine.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
1-[(3-Bromophenyl)methyl]-3-fluoroazetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(3-Bromophenyl)methyl]-3-fluoroazetidine is not fully understood. it is believed to interact with specific molecular targets in biological systems, potentially affecting various biochemical pathways. The presence of the bromophenyl and fluoro groups may enhance its binding affinity to certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
- 1-[(3-Fluorophenyl)methyl]-3-bromoazetidine
- 1-[(3-Chlorophenyl)methyl]-3-fluoroazetidine
- 1-[(3-Bromophenyl)methyl]-3-chloroazetidine
Comparison: 1-[(3-Bromophenyl)methyl]-3-fluoroazetidine is unique due to the combination of the bromophenyl and fluoro groups. This combination imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-3-fluoroazetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-9-3-1-2-8(4-9)5-13-6-10(12)7-13/h1-4,10H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEJXOVZJVFLPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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